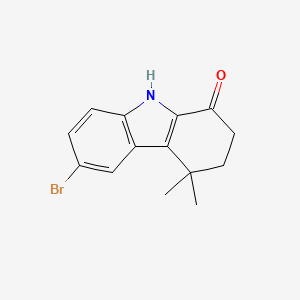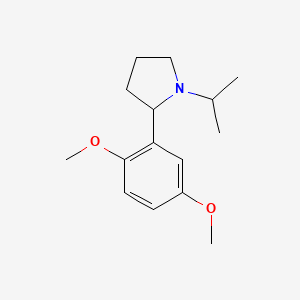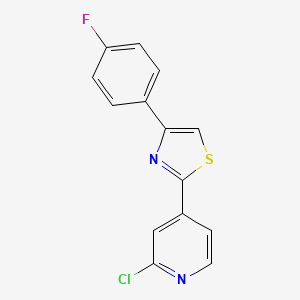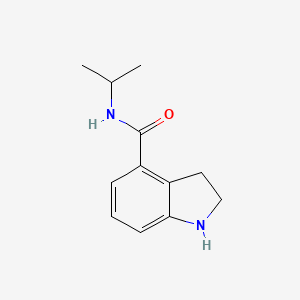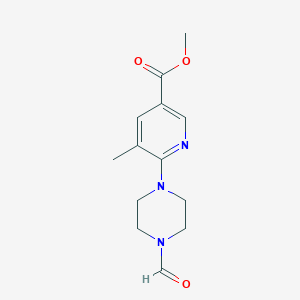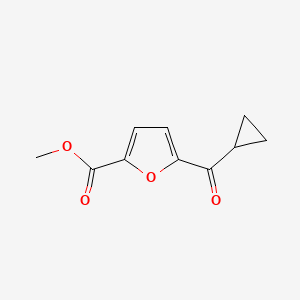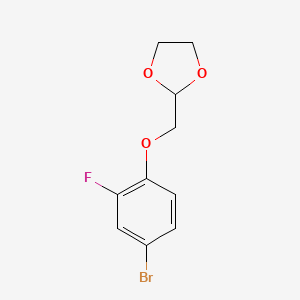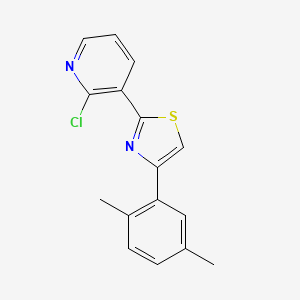
2-(2-Chloropyridin-3-yl)-4-(2,5-dimethylphenyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloropyridin-3-yl)-4-(2,5-dimethylphenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a chloropyridinyl group and a dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-3-yl)-4-(2,5-dimethylphenyl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-3-carbaldehyde with 2,5-dimethylphenylthiourea in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloropyridin-3-yl)-4-(2,5-dimethylphenyl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloropyridinyl group can be reduced to a pyridinyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced pyridinyl derivatives.
Substitution: Substituted pyridinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2-(2-Chloropyridin-3-yl)-4-(2,5-dimethylphenyl)thiazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein-coupled receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Chloropyridin-3-yl)-4-phenylthiazole: Similar structure but lacks the dimethyl substitution on the phenyl ring.
2-(2-Chloropyridin-3-yl)-4-(4-methylphenyl)thiazole: Similar structure with a single methyl substitution on the phenyl ring.
2-(2-Chloropyridin-3-yl)-4-(2,4-dimethylphenyl)thiazole: Similar structure with different positions of the methyl groups on the phenyl ring.
Uniqueness
2-(2-Chloropyridin-3-yl)-4-(2,5-dimethylphenyl)thiazole is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C16H13ClN2S |
|---|---|
Molekulargewicht |
300.8 g/mol |
IUPAC-Name |
2-(2-chloropyridin-3-yl)-4-(2,5-dimethylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C16H13ClN2S/c1-10-5-6-11(2)13(8-10)14-9-20-16(19-14)12-4-3-7-18-15(12)17/h3-9H,1-2H3 |
InChI-Schlüssel |
COCNSOMHMFFIKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)C3=C(N=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzylcis-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B15056772.png)
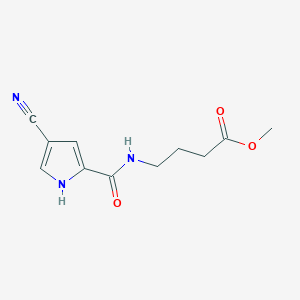
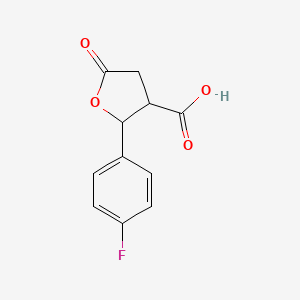
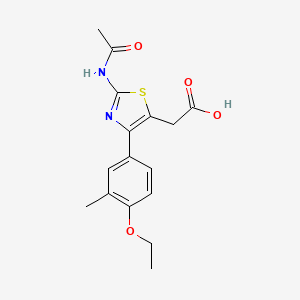
![1-Phenyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B15056801.png)
![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B15056810.png)

